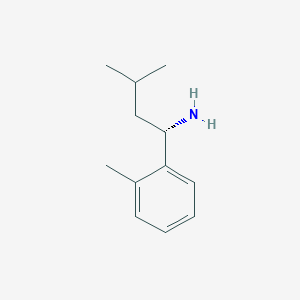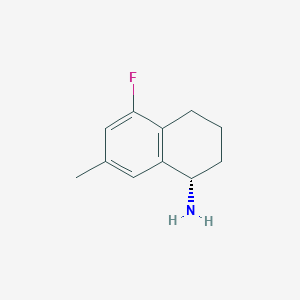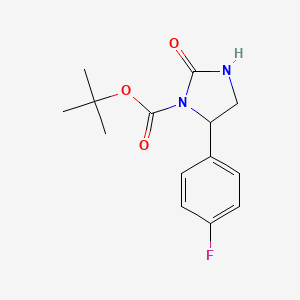
1-Amino-1-(3-tert-butylphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(3-tert-butylphenyl)propan-2-one is an organic compound with a unique structure that includes an amino group, a tert-butylphenyl group, and a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(3-tert-butylphenyl)propan-2-one typically involves the reaction of 3-tert-butylbenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene intermediate. The reduction can be carried out using hydrogenation over a palladium catalyst or by employing chemical reducing agents such as lithium aluminum hydride.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale hydrogenation processes using continuous flow reactors. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-1-(3-tert-butylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Imines or oximes.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Applications De Recherche Scientifique
1-Amino-1-(3-tert-butylphenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Amino-1-(3-tert-butylphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the tert-butylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Phenylacetone: Similar structure but lacks the tert-butyl group.
1-Phenyl-2-propanone: Similar backbone but different substituents.
Uniqueness: 1-Amino-1-(3-tert-butylphenyl)propan-2-one is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
1-amino-1-(3-tert-butylphenyl)propan-2-one |
InChI |
InChI=1S/C13H19NO/c1-9(15)12(14)10-6-5-7-11(8-10)13(2,3)4/h5-8,12H,14H2,1-4H3 |
Clé InChI |
PWUQKCRJFYUJGO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=CC=C1)C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



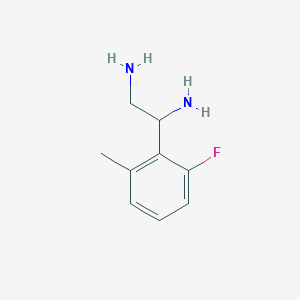
![(3R)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046602.png)
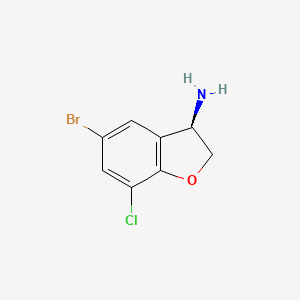



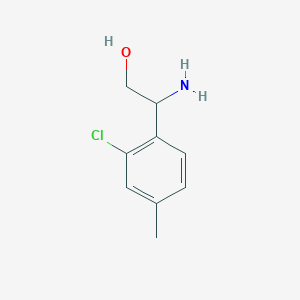
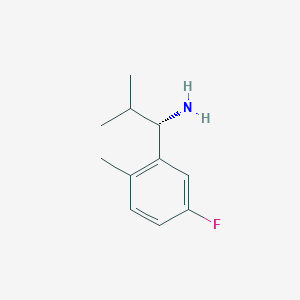
![Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13046640.png)
